molecular formula C3H5NO B165350 Lactonitrile CAS No. 78-97-7

Lactonitrile

Cat. No. B165350
CAS RN: 78-97-7
M. Wt: 71.08 g/mol
InChI Key: WOFDVDFSGLBFAC-UHFFFAOYSA-N
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Description

Lactonitrile is an organic compound with the formula CH3CH(OH)CN. It is an intermediate in the industrial production of ethyl lactate and lactic acid . It is the cyanohydrin of acetaldehyde . It is a colorless liquid, although degraded samples can appear yellow .


Synthesis Analysis

Lactonitrile is obtained by the addition of hydrogen cyanide to acetaldehyde . In the commercial procedure of chemical synthesis method, hydrogen cyanide (HCN) reacts with the acetaldehyde (obtained from petrochemical resources) in the presence of a base catalyst to yield lactonitrile .


Chemical Reactions Analysis

Lactonitrile is used in making esters of lactic acid . It is an intermediate in the industrial production of ethyl lactate and lactic acid . The most common method of chemical synthesis is the hydrolysis of lactonitrile with strong acids .


Physical And Chemical Properties Analysis

Lactonitrile is a colorless to straw-colored liquid. It has a molecular weight of 71.09, a boiling point of 183℃ (slight decomposition), and a freezing/melting point of -40℃ . It is soluble in water .

Scientific Research Applications

Organocatalytic Michael Additions

Lactonitrile demonstrates its utility in the field of organocatalysis. A study found that arylacetonitriles, including lactonitrile, can participate in Michael additions to alpha,beta-unsaturated aldehydes. This leads to the synthesis of diastereomerically pure disubstituted lactones with high yield and optical purity, a crucial aspect in organic synthesis (Cid et al., 2010).

Hydrogen Bonding Studies

Lactonitrile’s interaction with water through hydrogen bonding has been a subject of theoretical investigation. Moller-Plesset perturbation and density functional theories were applied to study the H-bond strength in various lactonitrile-water complexes. These studies provide insights into the molecular interactions and properties of lactonitrile (Rivelino & Canuto, 2005).

Conformational Stability Analysis

Further exploring the interaction with water, another study focused on the conformational stabilities of lactonitrile-water complexes. High-level ab initio calculations were used to understand the binding energies and geometric parameters of these complexes, shedding light on the physicochemical properties of lactonitrile in aqueous environments (Rivelino & Canuto, 2004).

Bioremediation Applications

Lactonitrile finds application in bioremediation through the role of fungal laccases. These enzymes, catalyzing reactions in non-aqueous solvents like acetonitrile, are used for the bioremediation of polycyclic aromatic hydrocarbons and other pollutants, demonstrating the versatility of lactonitrile in environmental applications (Zumárraga et al., 2007).

Pharmaceutical Analysis

Lactonitrile is used in chromatographic methods for analyzing pharmaceuticals. An HPLC method optimized for the analysis of atorvastatin (acid and lactone forms) and its metabolites employed acetonitrile as part of the mobile phase, demonstrating lactonitrile’s utility in analytical chemistry (Crevar-Sakač et al., 2013).

Protein Conformation Studies

In studies of protein conformation, acetonitrile-induced unfolding of beta-lactoglobulin variants was investigated, highlighting lactonitrile’s role in understanding protein stability and structure (Naqvi et al., 2012).

Safety And Hazards

Lactonitrile is extremely toxic by oral, skin, or eye contact. Cyanide fumes are released when it is heated to decomposition. It is advised to avoid alkali and oxidizing material .

Future Directions

The demand for lactic acid and lactic acid-derived products in the food, pharmaceutical, and cosmetic industries is increasing year by year. The most common method of chemical synthesis is the hydrolysis of lactonitrile with strong acids, while biosynthesis uses microbial fermentation techniques .

properties

IUPAC Name

2-hydroxypropanenitrile
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InChI

InChI=1S/C3H5NO/c1-3(5)2-4/h3,5H,1H3
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InChI Key

WOFDVDFSGLBFAC-UHFFFAOYSA-N
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Canonical SMILES

CC(C#N)O
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Molecular Formula

C3H5NO
Record name LACTONITRILE
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DSSTOX Substance ID

DTXSID6025432
Record name Lactonitrile
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Molecular Weight

71.08 g/mol
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Physical Description

Straw colored liquid. Used as a solvent /intermediate in production of ethyl lactate and lactic acid. (EPA, 1998), Straw-colored liquid; [Hawley] Yellow to orange liquid; [MSDSonline]
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Boiling Point

360 to 363 °F at 760 mmHg Slight decomposition (EPA, 1998), 221 °C
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Flash Point

170 °F (EPA, 1998), 76.6 °C, 171 °F (77 °C) (closed cup)
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Soluble in water and alcohol; insoluble in petroleum ether and carbon disulfide., Miscible in water and ethanol; soluble in ethyl ether and chloroform.
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Density

0.9877 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.9877 @ 20 °C/4 °C
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Vapor Density

2.45 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.45 (Air= 1)
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Vapor Pressure

10 mmHg at 165.2 °F (EPA, 1998), 0.11 [mmHg], 1.19X10-1 mm Hg @ 25 °C
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Product Name

Lactonitrile

Color/Form

YELLOW LIQUID, Straw-colored liq

CAS RN

78-97-7, 42492-95-5
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Melting Point

-40 °F (EPA, 1998), -40 °C
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Synthesis routes and methods

Procedure details

A solution of 3.7 grams (0.052 mole) of 2-hydroxypropionitrile in 8.9 grams (0.10 mole) of pyridine was prepared. To this stirred solution at ambient temperature was added 10.4 grams (0.05 mole) of 2,6-dichlorobenzoyl chloride dropwise during a 20 minute period. The exothermic reaction caused the temperature of the reaction mixture to rise to 50°. The reaction mixture was heated at 75°-80° for 75 minutes. The cooled reaction mixture was poured into 150 ml of water and the mixture was stirred. The mixture was extracted with 200 ml of diethyl ether. The extract was washed with three portions of 30 ml each of an aqueous solution of 3% hydrochloric acid, then three portions of 30 ml each of water. The organic layer was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to an amber oil. The oil solidified and the solid was recrystallized from hexane-diethyl ether to give an oily semi-solid. The semi-solid and mother liquor were combined and concentrated under reduced pressure to an oil. An attempt to sublime the oil failed. The oil was distilled under reduced pressure using a short-path distilling system to give 3.1 grams of 2-cyanoethyl 2,6-dichlorobenzoate; bp 117°/0.005 mm. The oil product solidified; mp 45°-46° C. The nmr and the ir spectra were consistent with the proposed structure.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Lactonitrile
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Reactant of Route 3
Lactonitrile
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1,300
Citations
WF Yates, RL Heider - Journal of the American Chemical Society, 1952 - ACS Publications
Lactonitrile dissociates in aqueous solution to give HCN and AcH. The equilibrium constant for the dissociation has been determined in the temperature range 25-60 and the heat of …
Number of citations: 38 pubs.acs.org
MB Winstead, C Chern, TH Lin, A Khentigan… - … International Journal of …, 1978 - Elsevier
… of the ir spectrum with that published for lactonitrile (Sadtler Standard Prism IR No. 5276). A … of the lactonitrile absorbed at 2237 cm-1. Acid hydrolysis of lactonitrile led to the formation …
Number of citations: 18 www.sciencedirect.com
D Mack, S Schätzle, Y Traa, E Klemm - ChemSusChem, 2019 - Wiley Online Library
… Another path to ACN proceeds via lactonitrile; this intermediate is, however, prone to decomposition into acetaldehyde and hydrogen cyanide.16 Therefore, we decided to proceed via …
W Caminati, R Meyer, M Oldani… - The Journal of chemical …, 1985 - pubs.aip.org
The rotational spectrum of lactonitrile, CH 3 CH(OH)CN, has been reinvestigated. The analysis has been extended to the CH 3 CH(OD)CN species and to several excited states of the …
Number of citations: 28 pubs.aip.org
K Matsuura, K Senna, Y Araki, Y Ishido - Bulletin of the Chemical …, 1974 - journal.csj.jp
… The photochemical addition of lactonitrile to 3,4,6-tri-O-acetyl-… which might extricated from lactonitrile during the irradiation. … , the photochemical behavior of lactonitrile(1) was found to be …
Number of citations: 8 www.journal.csj.jp
R Rivelino, S Canuto - The Journal of Physical Chemistry A, 2004 - ACS Publications
… systems are reported and compared with the isolated rotamers of lactonitrile. As far as we are aware, the lactonitrile−water complexes have never been observed in spectroscopic …
Number of citations: 6 pubs.acs.org
C Puebla, TK Ha - Journal of Molecular Structure: THEOCHEM, 1990 - Elsevier
… assignments of the microwave spectra in lactonitrile, flexible-model calculations were carried … The rotational constants calculated in the present study for the two rotamers of lactonitrile …
Number of citations: 5 www.sciencedirect.com
R Rivelino, S Canuto - International journal of quantum …, 2005 - Wiley Online Library
Møller‐Plesset perturbation and density functional theories were applied to study the relative strength of the H‐bonds formed in different sites (OH, CN, and CH) of lactonitrile with water. …
Number of citations: 4 onlinelibrary.wiley.com
K Matsuura, Y Araki, Y Ishido, M Kainosho - Chemistry Letters, 1972 - journal.csj.jp
3,4,6-Tri-O-acetyl-D-glucal and 2,3,4,6-tetra-O-acetyl-2-hydroxy-D-glucal were found to give the corresponding 1′-cyanoethyl 4,6-di-O-acetyl-2,3-dideoxy- and 2,4,6-tri-O-acetyl-3-…
Number of citations: 5 www.journal.csj.jp
H Yamakawa, T Aoyama, N Inamoto… - Chemical Physics Letters, 1976 - Elsevier
The specific rotatory power of D-lactonitrile was calculated by using ab initio molecular orbital methods to give satisfactory results, 13.2° and 12.8° based on the TDA and RPA …
Number of citations: 3 www.sciencedirect.com

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